molecular formula C28H24N2O8 B14214533 2-Acetyloxybenzoic acid;4-pyridin-4-ylpyridine CAS No. 595564-73-1

2-Acetyloxybenzoic acid;4-pyridin-4-ylpyridine

Cat. No.: B14214533
CAS No.: 595564-73-1
M. Wt: 516.5 g/mol
InChI Key: OEJUNVRFMREHRR-UHFFFAOYSA-N
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Description

2-Acetyloxybenzoic acid;4-pyridin-4-ylpyridine is a compound that combines the structural features of both 2-acetyloxybenzoic acid and 4-pyridin-4-ylpyridine

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-acetyloxybenzoic acid;4-pyridin-4-ylpyridine can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction. This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of advanced catalytic systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-Acetyloxybenzoic acid;4-pyridin-4-ylpyridine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in acidic conditions.

    Reduction: Lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines or halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.

Mechanism of Action

The mechanism of action of 2-acetyloxybenzoic acid;4-pyridin-4-ylpyridine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Acetyloxybenzoic acid;4-pyridin-4-ylpyridine is unique due to its combined structural features, which confer distinct chemical and biological properties. Its dual functionality allows it to participate in a wider range of reactions and applications compared to its individual components.

This compound’s versatility and potential make it a valuable subject of study in various scientific disciplines.

Properties

CAS No.

595564-73-1

Molecular Formula

C28H24N2O8

Molecular Weight

516.5 g/mol

IUPAC Name

2-acetyloxybenzoic acid;4-pyridin-4-ylpyridine

InChI

InChI=1S/C10H8N2.2C9H8O4/c1-5-11-6-2-9(1)10-3-7-12-8-4-10;2*1-6(10)13-8-5-3-2-4-7(8)9(11)12/h1-8H;2*2-5H,1H3,(H,11,12)

InChI Key

OEJUNVRFMREHRR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)OC1=CC=CC=C1C(=O)O.CC(=O)OC1=CC=CC=C1C(=O)O.C1=CN=CC=C1C2=CC=NC=C2

Origin of Product

United States

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